R-(-)-Manidipine is a dihydropyridine calcium channel blocker that has been extensively studied for its pharmacological effects, particularly in the context of hypertension and renal vascular health. The development of manidipine was based on the hypothesis that antihypertensive drugs which improve renal hemodynamics could offer therapeutic benefits to patients with hypertension1. This comprehensive analysis will delve into the mechanism of action of manidipine and its applications across various fields, drawing on the findings from relevant research studies.
R-(-)-Manidipine can be synthesized by esterification of the optically active monocarboxylic acid precursor, (R)-(-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)]-1-piperazinylethyl ester hydrochloride. This synthesis route allows for the specific isolation of the R-(-)-enantiomer, crucial for research applications where enantiomeric purity is essential.
R-(-)-Manidipine shares its core structure with other dihydropyridine calcium channel blockers, consisting of a dihydropyridine ring substituted at positions 2, 4, and 6. The stereochemistry at the 4-position of the dihydropyridine ring distinguishes R-(-)-Manidipine from its S-(+)-enantiomer. The specific spatial arrangement of atoms within R-(-)-Manidipine dictates its interactions with biological targets like calcium channels.
Manidipine exhibits a long-lasting calcium channel-blocking action in vascular smooth muscle cells, which contributes to its antihypertensive effects observed in various hypertensive models1. The drug demonstrates high selectivity for resistance vessels, particularly dilating renal vasculature and inhibiting renal vascular constrictions induced by vasoactive agents such as norepinephrine and angiotensin II1. Notably, manidipine increases renal blood flow and promotes natriuresis without altering the glomerular filtration rate, indicating a renal-protective effect1. Additionally, manidipine has been shown to counteract the systemic and renal effects of endothelin-1 (ET-1), a potent vasoconstrictor. It achieves this by reversing the elevations in arterial pressure and the reductions in renal blood flow and glomerular filtration rates caused by ET-12. The drug's action on both pre- and postglomerular arteriolar sites further underscores its comprehensive vasodilatory profile2.
In the field of hypertension management, manidipine's ability to improve renal circulation is of particular interest. The drug not only lowers blood pressure but also has a favorable impact on renal hemodynamics, which is beneficial for hypertensive patients with or without vascular complications1. Its efficacy in preventing the development of cerebrovascular lesions and inhibiting the progression of vascular damage in the brain and kidneys has been documented in stroke-prone hypertensive rats1.
Manidipine's renal-protective properties are evident in its modulation of the renal microcirculatory actions and its antagonistic effects on ET-1-induced renal impairments2. The drug's preferential activity in the renal vasculature and its ability to maintain renal perfusion and filtration rates even in the presence of vasoconstrictive challenges highlight its potential in protecting renal function2.
While manidipine shares the coronary dilating effect common to dihydropyridines, its cardiodepressant effects are less potent than those of other drugs in the same class1. This characteristic may offer an advantage in terms of cardiovascular safety, making it a suitable option for patients with concurrent cardiac conditions.
Manidipine has also been shown to inhibit the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats1. This suggests a role for manidipine in the management of vascular injury and the prevention of restenosis, a common complication following interventions like angioplasty.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4